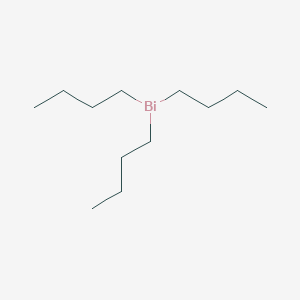
TRIBUTYLBISMUTHINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRIBUTYLBISMUTHINE is an organobismuth compound with the chemical formula Bi(C4H9)3 It is a member of the organometallic compounds where bismuth is bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
TRIBUTYLBISMUTHINE can be synthesized through the reaction of bismuth trichloride (BiCl3) with tributylmagnesium bromide (C4H9MgBr). The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolve bismuth trichloride in anhydrous ether.
- Add tributylmagnesium bromide to the solution.
- Stir the mixture at low temperatures to facilitate the reaction.
- Isolate the product by filtration and purification.
The reaction can be represented as:
BiCl3+3C4H9MgBr→Bi(C4H9)3+3MgBrCl
Industrial Production Methods
Industrial production of bismuthine, tributyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for mixing and purification helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions
TRIBUTYLBISMUTHINE undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form bismuth oxides.
Reduction: Can be reduced to elemental bismuth under specific conditions.
Substitution: Undergoes substitution reactions where the butyl groups are replaced by other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Bismuth oxides (Bi2O3).
Reduction: Elemental bismuth.
Substitution: Various substituted bismuth compounds depending on the reagents used.
科学的研究の応用
TRIBUTYLBISMUTHINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of bismuth-containing materials and as a precursor for other organobismuth compounds.
作用機序
The mechanism of action of bismuthine, tributyl- involves its interaction with molecular targets through its organometallic bonds. In biological systems, it can interfere with enzyme activity and disrupt cellular processes. The compound’s ability to form stable complexes with various ligands makes it effective in catalysis and other chemical reactions.
類似化合物との比較
Similar Compounds
Triphenylbismuthine (Bi(C6H5)3): Another organobismuth compound with phenyl groups instead of butyl groups.
Bismuthine (BiH3): A simpler hydride of bismuth.
Bismuthinidene (R-Bi): Compounds with a bismuth center bonded to organic groups.
Uniqueness
TRIBUTYLBISMUTHINE is unique due to its specific organometallic structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various applications that other bismuth compounds may not be able to achieve.
特性
CAS番号 |
3692-81-7 |
|---|---|
分子式 |
C12H27Bi |
分子量 |
380.32 g/mol |
IUPAC名 |
tributylbismuthane |
InChI |
InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
InChIキー |
MTWZZHCSSCNQBI-UHFFFAOYSA-N |
SMILES |
CCCC[Bi](CCCC)CCCC |
正規SMILES |
CCCC[Bi](CCCC)CCCC |
ピクトグラム |
Flammable |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


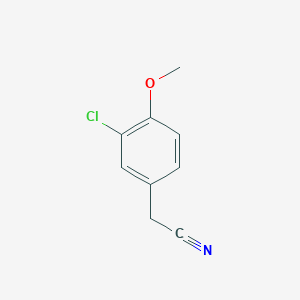
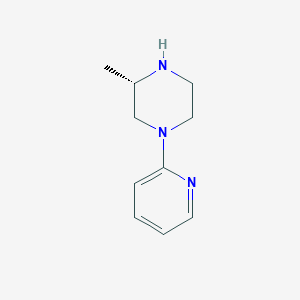
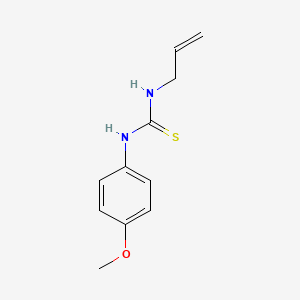
![2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1621155.png)
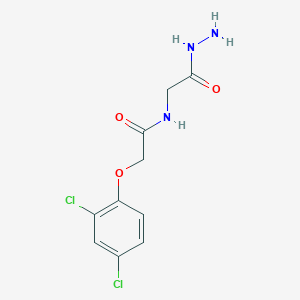
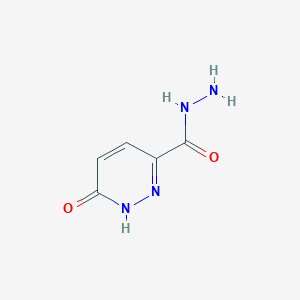
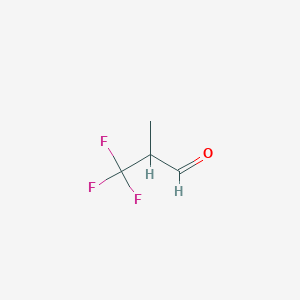
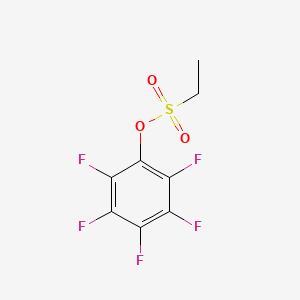
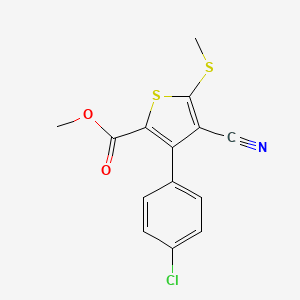
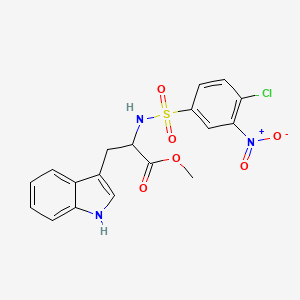
![3-chloro-6-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridazine](/img/structure/B1621167.png)
![4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B1621168.png)
![3-[(4-Chlorobenzyl)thio]propanenitrile](/img/structure/B1621169.png)
![4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621171.png)
